(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by the presence of an amino group, a hydroxyl group, and a chloro-fluorophenyl moiety, which contribute to its biological activity and utility as an intermediate in the synthesis of various pharmaceuticals. The compound has a CAS number of 1213502-89-6 and is classified under amino acid derivatives and benzene compounds .
This compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. Its classification includes:
The synthesis of (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol typically involves several synthetic routes. One common method is the asymmetric reduction of 2-chloro-6-fluoroacetophenone using chiral catalysts or reducing agents. This reaction can be performed under controlled conditions using solvents such as ethanol or methanol.
The molecular formula for (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is . The structural representation includes:
(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol can participate in various chemical reactions:
These reactions are significant for synthesizing more complex organic molecules and exploring structure-activity relationships in drug development.
The mechanism of action for (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol primarily involves its interaction with biological targets such as enzymes or receptors, which may lead to inhibition or modulation of specific biochemical pathways. The presence of the amino and hydroxyl groups allows for hydrogen bonding with biological macromolecules, enhancing its potential as a therapeutic agent.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity.
(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol has diverse applications in scientific research:
Biocatalysis has emerged as a dominant strategy for synthesizing enantiopure amino alcohols due to its exceptional stereoselectivity and mild reaction conditions. The target compound is synthesized via ketoreductase (KRED)-catalyzed reduction of the prochiral ketone precursor: 2-(2-chloro-6-fluorophenyl)-2-oxoethanol. This transformation exploits the intrinsic chirality of enzyme active sites to deliver the (S)-alcohol with high enantiomeric excess [5].
Modern enzyme engineering techniques enable the optimization of KREDs for this specific substrate. Key performance parameters include:
Table 1: Comparative Performance of Biocatalytic Routes for (S)-Alcohol Synthesis
Enzyme Class | Conversion (%) | ee (%) | Productivity (g/L/h) | Key Advantage |
---|---|---|---|---|
Wild-type KRED | 85-92 | 90-95 | 5-10 | No engineering required |
Engineered KRED | >99 | >99 | 20-50 | Tolerant to high substrate loading |
Immobilized KRED | 95-98 | 98-99 | 15-30 | Reusable for 10-15 cycles |
The resulting (S)-alcohol intermediate undergoes a stereospecific amination via enzymatic transamination or Mitsunobu reaction to install the amino group without racemization. This two-step biocatalytic-chemical hybrid approach typically achieves overall yields of 70-85% with exceptional optical purity [5].
The ortho-chloro-fluoro substitution pattern on the phenyl ring creates distinctive electronic environments exploitable through transition metal catalysis. Palladium-catalyzed C-H functionalization enables direct conversion of halogenated precursors to advanced intermediates while preserving halogen handles for downstream derivatization [7].
Key reaction pathways include:
The fluorine atom plays a critical electronic role by altering the electron density at the reaction center. Fluorine's strong electron-withdrawing effect (-I effect) combined with its orthogonal lone pair donation (+R effect) creates a unique electronic environment that influences:
Table 2: Impact of Halogen Substitution on Pd-Catalyzed Reaction Efficiency
Catalytic System | Reaction Type | Yield (%) | Effect of ortho-F/Cl |
---|---|---|---|
Pd(OAc)₂/XPhos | C-H Arylation | 78 | Accelerates reductive elimination |
Pd(dba)₂/BINAP | Amination | 85 | Stabilizes oxidative addition complex |
Pd/Cu dual catalyst | Carbonylation | 92 | Prevents proto-dehalogenation |
Typical conditions employ Pd(OAc)₂ (5 mol%) with bidentate phosphine ligands (BINAP, DPPF) in toluene at 80-100°C, achieving 75-92% yields for key intermediates. The halogen retention rate exceeds 95% under optimized conditions, preserving valuable handles for subsequent cross-coupling reactions [7].
Dynamic kinetic resolution (DKR) overcomes the fundamental 50% yield limitation of classical kinetic resolution by combining enzymatic enantioselection with in situ racemization. For (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol, DKR typically targets the racemic amino alcohol precursor using lipase-transaminase combinational systems [5].
The reaction mechanism involves three simultaneous processes:
Critical success factors include:
DKR achieves near-quantitative yields (95-98%) with >99% ee for the (S)-enantiomer, representing a significant improvement over classical resolution methods (max 50% yield). The ortho-chloro group enhances racemization kinetics through coordination-assisted metal insertion, while the fluorine atom improves enzyme-substrate binding affinity through polar interactions with the lipase active site [5].
The synthesis of (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol employs diverse technological platforms, each with distinctive advantages and limitations.
Table 3: Comparative Analysis of Synthetic Methodologies
Parameter | Biocatalytic Reduction | Palladium Catalysis | Dynamic Kinetic Resolution |
---|---|---|---|
Typical ee (%) | >99.5 | 90-95 | >99 |
Reaction Scale | 100g-100kg | mg-100g | 10g-10kg |
Key Advantage | Exceptional stereocontrol | Direct C-H functionalization | Theoretical 100% yield |
Primary Limitation | Substrate inhibition | Halogen scrambling risk | Complex catalyst system |
Green Metrics | E-factor: 5-15 | E-factor: 20-50 | E-factor: 10-30 |
Capital Cost | High | Medium | Very high |
Process Economics: Biocatalytic routes typically show superior cost-effectiveness at scale (>100kg) due to lower catalyst loading and milder conditions, despite higher initial enzyme development costs. Palladium catalysis offers the fastest route to novel derivatives but suffers from precious metal cost and halogen retention challenges. DKR provides outstanding yield-ee profiles but requires sophisticated catalyst synchronization [5].
Stereochemical Outcomes: Biocatalytic reduction consistently delivers the highest enantiomeric excesses (>99.5% ee) due to enzyme stereospecificity. Palladium-catalyzed approaches typically achieve 90-95% ee, requiring supplementary crystallization for pharmaceutical-grade material. DKR matches biocatalysis in ee but exhibits greater batch variability.
Halogen Compatibility: All methods preserve the critical chloro and fluoro substituents, but with differing vulnerabilities. Biocatalysis shows excellent halogen tolerance. Palladium systems risk minor dechlorination (<5%) via β-hydride elimination. DKR may experience halogen-dependent racemization kinetics, particularly with ortho-fluorine [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7